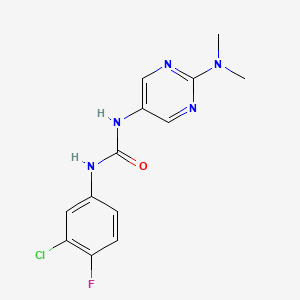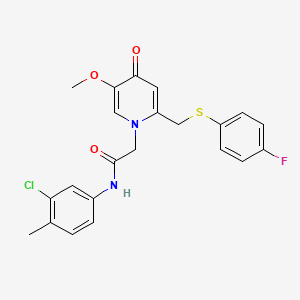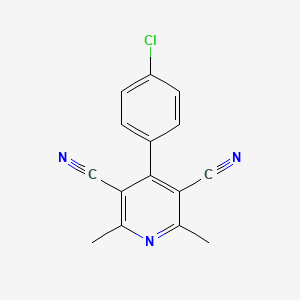![molecular formula C14H16ClNO B2970357 3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 24706-47-6](/img/structure/B2970357.png)
3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one” is a complex organic molecule. It likely contains a cyclohexenone ring, which is a six-membered cyclic ketone, substituted with a dimethyl group, a 4-chlorophenyl group, and an amino group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could not be determined from the available data .Scientific Research Applications
Hydrogen Bonding and Crystal Structures
3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one and related compounds have been studied for their hydrogen bonding properties and crystal structures. Research shows that these compounds form significant intermolecular N–H⋯OC hydrogen bonds, creating infinite chains of molecules. Such insights are crucial for understanding the molecular conformations and interactions in solid-state chemistry (Kubicki, Bassyouni, & Codding, 2000).
Fluorescent Probes for Metal Ions and Amino Acids
These compounds have been utilized in developing fluorescent probes. Specific derivatives have shown high selectivity and sensitivity towards metal ions like Hg2+ and Cu2+ in various solutions. This application is significant for environmental monitoring and chemical sensing (Guo et al., 2014).
Synthesis and Structural Analysis
The synthesis and crystal structure of derivatives of this compound have been extensively studied. These studies provide valuable information on the molecular geometry and potential applications in material science (Shi et al., 2007).
Anticonvulsant Properties
Related enaminones, including this compound, have been evaluated for their anticonvulsant activities. This research contributes to the development of new therapeutic agents for treating seizures and epilepsy (Scott et al., 1993).
NLO Properties and Molecular Interactions
Some derivatives exhibit nonlinear optical (NLO) properties and unique molecular interactions, which are essential for the development of new materials for optical applications (Sridhar et al., 2002).
Miscellaneous Applications
These compounds have been studied for various other applications, including as components in complex molecular structures, in reactions with other organic compounds, and in the development of new chemical entities for specific applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-10(15)4-6-11/h3-7,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFULVQWNMOQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331716 |
Source


|
| Record name | 3-(4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667221 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
24706-47-6 |
Source


|
| Record name | 3-(4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2970278.png)


![N-[[4-(Benzimidazol-1-yl)phenyl]methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2970286.png)
![2-[(Phenylamino)methyl]aniline](/img/structure/B2970289.png)
![N-(3,4-dimethoxyphenethyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2970290.png)
![N-{pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-yl}prop-2-enamide](/img/structure/B2970291.png)



![4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2970295.png)